molecular formula C9H12O2 B14301339 Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 113505-01-4

Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-

Cat. No.: B14301339
CAS No.: 113505-01-4
M. Wt: 152.19 g/mol
InChI Key: NNSSEBIANQSJMP-UHFFFAOYSA-N
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Description

Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound is notable for its unique structure, which includes a furan ring substituted with a 2-methyl-2-propenyl group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-methylfuran with 2-methyl-2-propenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Amino or thiol-substituted furans.

Scientific Research Applications

Chemistry: Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new materials and polymers due to its unique structural properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies.

Medicine: The compound and its derivatives are investigated for their pharmacological properties. They are explored as potential therapeutic agents for various diseases, including infections and cancer.

Industry: In the industrial sector, Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- is used in the production of specialty chemicals, resins, and coatings. Its unique reactivity makes it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the methoxy and propenyl groups.

    2,5-Dimethylfuran: Another furan derivative with two methyl groups, used as a biofuel and in chemical synthesis.

    2,5-Furandicarboxylic Acid: A furan derivative used in the production of renewable polymers.

Uniqueness: Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. Its combination of a furan ring with a methoxy and propenyl group makes it versatile for various applications in research and industry.

Properties

CAS No.

113505-01-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-methylprop-2-enoxymethyl)furan

InChI

InChI=1S/C9H12O2/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5H,1,6-7H2,2H3

InChI Key

NNSSEBIANQSJMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC1=CC=CO1

Origin of Product

United States

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